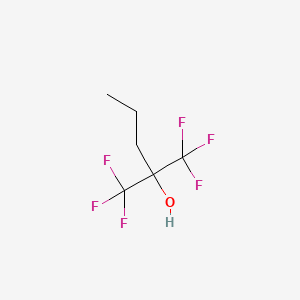

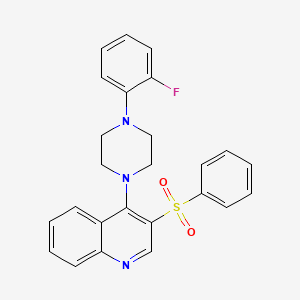

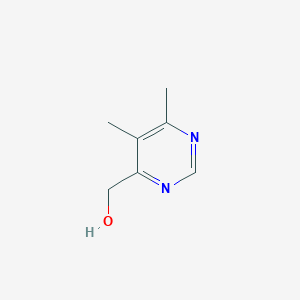

![molecular formula C19H17NO4S B2891701 Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate CAS No. 2097865-40-0](/img/structure/B2891701.png)

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but instead of an oxygen atom, it contains a sulfur atom .

Molecular Structure Analysis

The molecular structure of furan involves a five-membered ring with an oxygen atom. Similarly, thiophene also has a five-membered ring but with a sulfur atom .Chemical Reactions Analysis

Furan and thiophene undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid with a boiling point of 31.36°C. It’s soluble in common organic solvents and slightly soluble in water . Thiophene is a colorless liquid with a boiling point of 84°C .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate, due to its furan and thiophene moieties, plays a critical role in the synthesis of complex organic compounds. For instance, research has outlined the synthesis of esters from furan- and thiophen-2-carboxylic acids, highlighting the chemical reactivity of these heterocyclic compounds in forming esters with various substituents, primarily focusing on halogen atoms at different positions (Chadwick et al., 1973). These esters serve as key intermediates in organic synthesis, offering pathways to further chemical modifications and applications.

Catalytic Applications

The compound's structural features make it suitable for use in catalytic processes. The presence of furan and thiophene rings has been utilized in catalysis, such as in the Diels–Alder and dehydrative aromatization reactions. These reactions are crucial for the production of biobased terephthalic acid precursors, which are pivotal in synthesizing renewable polyethylene terephthalate (PET) (Pacheco et al., 2015). Such catalytic applications underscore the importance of this compound in green chemistry and sustainable materials science.

Material Science and Electrochemistry

In materials science, the compound's derivatives have been explored for their electrochemical and electrochromic properties. Research into donor–acceptor type monomers, including those with thiophen-2-yl groups, reveals significant electrochemical activity. These studies are foundational for developing advanced materials for electronic and optoelectronic applications, such as polymers that exhibit color changes under different applied potentials, offering potential uses in smart windows and display technologies (Hu et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-23-19(22)14-8-6-13(7-9-14)18(21)20-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15H,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUCIOYARDMSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2891618.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2891628.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2891635.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluoromethoxy)phenyl)amino)formamide](/img/structure/B2891637.png)